molecular formula C24H20FN3O3S2 B2612800 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049946-72-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2612800
CAS No.: 1049946-72-6
M. Wt: 481.56
InChI Key: DZDVOGTYQBATQQ-UHFFFAOYSA-N
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Description

The target compound features a pyrrolidine-2-carboxamide core substituted with a benzo[d]thiazol-2-ylphenyl group and a 4-fluorophenylsulfonyl moiety. This structure combines sulfonamide and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVOGTYQBATQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole moiety, attachment of the phenyl group, and introduction of the sulfonyl group. The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Coupling Reaction : The benzothiazole derivative is coupled with a halogenated benzene derivative using a palladium-catalyzed cross-coupling reaction.
  • Sulfonyl Group Introduction : Reaction with sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. For example, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects. A study reported that certain benzothiazole derivatives displayed IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent . The presence of electron-donating groups on the phenyl ring was found to enhance anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various benzothiazole derivatives have demonstrated effectiveness against bacterial strains, suggesting that modifications in the structure can lead to enhanced activity . The SAR studies indicate that specific substitutions on the benzothiazole scaffold are crucial for improving antimicrobial efficacy.

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. In one study, certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentInfluence on Activity
Benzothiazole MoietyEssential for anticancer and antimicrobial activities
Phenyl GroupModifications enhance biological activity; electron-donating groups improve efficacy
Sulfonamide GroupIncreases solubility and bioavailability

Case Studies

  • Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their anticancer properties against A-431 and Jurkat cell lines. Compounds with specific substitutions showed significant cytotoxicity, with detailed molecular dynamics simulations revealing interactions with target proteins primarily through hydrophobic contacts .
  • Antimicrobial Evaluation : A set of benzothiazole derivatives was synthesized and tested against various bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
  • Anticonvulsant Research : Another investigation focused on thiazole-integrated pyrrolidinones demonstrated notable anticonvulsant effects in rodent models, suggesting potential for development into therapeutic agents for seizure disorders .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions, including acylation and sulfonylation processes. The core structure comprises a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Key Structural Features:

  • Benzo[d]thiazole Ring: This heterocyclic compound contributes to the biological activity and stability of the molecule.
  • Pyrrolidine Backbone: Provides a rigid structure that may enhance binding affinity to biological targets.
  • Fluorophenyl Sulfonamide Group: Enhances lipophilicity and may improve pharmacokinetic properties.

Biological Activities

Numerous studies have evaluated the biological activities of compounds related to this compound, revealing promising results in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Properties

Compounds derived from benzothiazole have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Effects

The incorporation of the benzothiazole moiety has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This property is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

Study on Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored a series of benzothiazole derivatives, including those with pyrrolidine structures, demonstrating their efficacy against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

Anti-inflammatory Mechanism Investigation

In another investigation, researchers focused on the anti-inflammatory effects of similar compounds, finding that they effectively inhibited COX-2 activity in vitro. This study highlighted the potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassKey Findings
AnticancerBenzothiazole derivativesInduction of apoptosis in cancer cell lines
Anti-inflammatoryCOX inhibitorsSignificant inhibition of COX-2 enzyme activity
AntimicrobialBenzothiazole-based antibioticsEffective against Staphylococcus aureus

This comprehensive overview underscores the importance of this compound in ongoing pharmaceutical research and its potential impact on future therapeutic developments.

Chemical Reactions Analysis

Isothiocyanate Group Reactions

The isothiocyanate group (-NCS) is highly reactive, participating in nucleophilic substitution and hydrolysis:

  • Nucleophilic Attack : The isothiocyanate undergoes reactions with nucleophiles (e.g., amines, hydroxyl groups) to form thioureas or thiocyanates. For example, treatment with primary amines yields substituted thioureas via a two-step mechanism involving nucleophilic addition and elimination .

  • Hydrolysis : Acidic or basic conditions can hydrolyze the isothiocyanate to thiocyanic acid (HSCN) or isocyanate intermediates, which may further react with water or alcohols to form carbamates.

Chloro Substituent Reactivity

  • Substitution : Chlorine displacement may occur with strong nucleophiles (e.g., thiols, amines) under catalytic or high-temperature conditions, though this is less common in pyrazole systems .

Electrophilic Aromatic Substitution

The pyrazole ring’s reactivity is influenced by its electron-deficient nature (due to electronegative substituents). Potential reactions include:

  • Halogenation : Pyrazoles are typically deactivated toward electrophilic substitution, but chlorination or bromination may occur under extreme conditions (e.g., fuming sulfuric acid) .

  • Coordination Chemistry : The ring’s nitrogen atoms can act as ligands, forming complexes with transition metals (e.g., copper, iron), influencing catalytic processes .

Dimerization and Cycloaddition

  • Photolytic Dimerization : Under UV irradiation, pyrazoles can undergo radical dimerization, forming bipyrazole derivatives. For example, ethyl pyrazole-4-carboxylate derivatives dimerize via radical intermediates under tert-butyl peroxide or dibenzoyl peroxide .

  • Dipolar Cycloaddition : Pyrazoles participate in [3+2] cycloadditions with dipolarophiles (e.g., azomethines), forming fused heterocycles such as pyrazolo-triazines .

Enzyme Inhibition via Covalent Binding

The isothiocyanate group can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins, leading to irreversible enzyme inhibition. This mechanism underpins the compound’s potential anticancer and anti-inflammatory activities .

Table 1: Key Reactions of 4-Chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Reaction Type Reagents/Conditions Products Mechanism
Nucleophilic Substitution Primary amines (e.g., NH₂R)Substituted thioureasTwo-step addition-elimination
Hydrolysis H⁺/H₂O or OH⁻/H₂OThiocyanic acid (HSCN) or carbamatesAcid/base-catalyzed cleavage
Dimerization UV light + peroxides1,1'-Bipyrazole derivativesRadical intermediates
Dipolar Cycloaddition Dipolarophiles (e.g., azomethines)Fused pyrazolo-heterocycles[3+2] cycloaddition

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Substituent Variations

Compounds with varying sulfonyl substituents (Table 1) highlight the impact of electronic and steric effects:

Compound ID/Name Sulfonyl Group Synthesis Yield Key Spectral Data (IR/NMR) Reference
Target Compound 4-Fluorophenyl Not reported Expected νC=O ~1660–1680 cm⁻¹; δH for pyrrolidine
4–20 () 2,4-Dichlorophenyl 48% 1H-NMR: δ 7.8–8.2 (aromatic); HRMS: m/z 568.12
4–21 () 2,4-Dibromophenyl 28% 1H-NMR: δ 7.6–8.3 (aromatic); HRMS: m/z 657.98
4–24 () 3,5-Difluorophenyl 53% 13C-NMR: δ 162.5 (C-F); HRMS: m/z 550.15
Compound 43 () 4-Nitrophenyl Not reported Anti-inflammatory activity; Ulcerogenic Index = 0.89

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound balances electronic effects, avoiding the strong electron-withdrawing nature of nitro (as in Compound 43) or bulky halogens (Cl, Br). This may improve metabolic stability and reduce toxicity .
  • Synthesis Efficiency : Yields for dichloro/bromo analogs (4–20, 4–21) are lower (<50%), likely due to steric hindrance or reactivity challenges. The target compound’s fluorinated substituent may offer synthetic advantages, though direct yield data are unavailable.
Core Heterocycle Variations
  • Pyrrolidine vs. Piperidine : describes piperidine-4-carboxamide analogs (e.g., 4–20 to 4–26), whereas the target compound uses a pyrrolidine core. The smaller pyrrolidine ring may enhance conformational rigidity and target binding .
  • Triazole Derivatives : synthesizes 1,2,4-triazole-3-thiones (e.g., compounds 7–9) via cyclization of hydrazinecarbothioamides. These lack the pyrrolidine-carboxamide scaffold but share sulfonylphenyl groups, emphasizing the role of sulfonyl electronics in activity .

Physicochemical Properties

  • IR/NMR Profiles : The target compound’s IR spectrum should display νC=O (~1660–1680 cm⁻¹) and νS=O (~1150–1250 cm⁻¹), consistent with sulfonamides. Absence of νS-H (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, as seen in triazole derivatives .
  • Solubility and Lipophilicity : Fluorine’s electronegativity may enhance solubility compared to chloro/bromo analogs. The pyrrolidine core’s smaller size vs. piperidine () could reduce logP, improving bioavailability .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide, and what challenges arise in achieving stereochemical purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Step 2 : Introduction of the 4-fluorophenylsulfonyl group via sulfonylation of the pyrrolidine nitrogen using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3 : Amide coupling between the pyrrolidine-2-carboxylic acid derivative and the benzo[d]thiazole-containing aniline using carbodiimide reagents (e.g., EDC/HOBt).
    Challenges : Ensuring stereochemical purity at the pyrrolidine ring requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries, as seen in related pyrrolidine-carboxamide derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidine ring and sulfonyl group, as demonstrated in structurally analogous compounds .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and amide bond formation (NH signals at δ 8.0–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C25_{25}H21_{21}FN3_3O3_3S2_2) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Receptor-binding assays : Use radiolabeled ligands or fluorescence polarization to assess affinity for targets like kinase or GPCR receptors, as applied to pyrrolidine-carboxamide derivatives in angiotensin II receptor studies .
  • Cellular cytotoxicity assays : Employ MTT or ATP-lite assays to evaluate IC50_{50} values in cancer cell lines, noting the fluorophenyl group’s potential role in membrane permeability .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s synthesis and reactivity?

  • Methodological Answer :
  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for key steps like sulfonylation or amide coupling, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. DMF) to enhance yield and regioselectivity .
  • Docking studies : Molecular dynamics simulations identify binding poses in target proteins, enabling rational modifications to the benzo[d]thiazole or fluorophenyl groups .

Q. How do structural modifications at the pyrrolidine-2-carboxamide or benzo[d]thiazole moieties influence biological activity?

  • Methodological Answer :
  • SAR Studies :
  • Pyrrolidine substitution : Replacing the 4-fluorophenylsulfonyl group with alkyl sulfonates (e.g., methyl) reduces hydrophobicity, impacting blood-brain barrier penetration .
  • Benzo[d]thiazole modifications : Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring enhances π-stacking interactions with aromatic residues in enzyme active sites .
  • Data validation : Cross-correlate activity trends with computational electrostatic potential maps to prioritize synthetic targets .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Batch consistency checks : Verify compound purity (>98% via HPLC) and stereochemical homogeneity (chiral chromatography) to exclude batch-to-batch variability .
  • Assay standardization : Use internal controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP concentrations in kinase assays) to minimize inter-lab variability .
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., cell line genetic drift, serum concentration) .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer during exothermic steps like sulfonylation, reducing side reactions (e.g., over-sulfonation) .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported EDC) simplify amide coupling workup and reuse .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring reproducibility at scale .

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